molecular formula C23H24N4O4 B357731 N-(4-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 902009-82-9

N-(4-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B357731
CAS No.: 902009-82-9
M. Wt: 420.5g/mol
InChI Key: OXCYHJKJRQTUPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC nomenclature for this compound reflects its complex structural architecture. According to chemical database records, the primary IUPAC name is N-(4-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide. An alternative systematic nomenclature presents the compound as N-(4-methoxyphenyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide, which emphasizes the tricyclic nature of the core structure.

The structural representation reveals a highly substituted tricyclic system consisting of fused pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine rings. This core framework contains multiple nitrogen atoms positioned strategically within the ring system, contributing to the compound's potential for hydrogen bonding and electronic interactions. The carboxamide functionality at position 2 provides a crucial structural element for potential biological activity, while the methoxy substituents on both the phenyl ring and propyl chain enhance the molecule's lipophilic characteristics.

The stereochemical complexity of this compound is noteworthy, though specific stereochemical configurations are not explicitly defined in the available nomenclature. The three-dimensional arrangement of substituents around the tricyclic core likely plays a significant role in determining the compound's biological and chemical properties.

Molecular Formula and Atomic Composition

The molecular formula of this compound is C₂₃H₂₄N₄O₄. This composition reveals a substantial organic molecule containing 23 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms, resulting in a total of 55 atoms in the molecular structure.

The atomic composition analysis provides insights into the compound's chemical characteristics and potential reactivity patterns. The carbon-to-nitrogen ratio of 5.75:1 indicates a nitrogen-rich heterocyclic structure, which is typical for compounds with potential pharmaceutical applications. The presence of four oxygen atoms contributes to the molecule's capacity for hydrogen bonding, both as acceptors through the methoxy groups and carbonyl oxygen, and potentially as donors through any accessible hydrogen atoms.

Element Count Percentage by Mass
Carbon 23 65.87%
Hydrogen 24 5.75%
Nitrogen 4 13.33%
Oxygen 4 15.25%

The molecular weight calculations show slight variations between different database sources. PubChem reports a molecular weight of 420.5 g/mol, while ChemSpider provides a more precise average mass of 420.469 g/mol and a monoisotopic mass of 420.179755 g/mol. These minor differences reflect variations in atomic mass calculations and rounding conventions used by different chemical databases.

Synonyms and Registry Identifiers

The compound is registered across multiple chemical databases with various identifiers that facilitate its recognition and retrieval in scientific literature and commercial catalogs. The primary Chemical Abstracts Service (CAS) Registry Number is 902009-82-9, which serves as the definitive identifier for this specific chemical entity. This CAS number was assigned to distinguish this compound from structurally related analogs and ensures unambiguous identification in chemical databases and regulatory documents.

Database-specific identifiers include PubChem Compound Identifier (CID) 4911207 and ChemSpider ID 4093462. These numerical identifiers provide direct access to comprehensive chemical information within their respective database systems. The compound creation date in PubChem is recorded as September 17, 2005, with the most recent modification occurring on May 3, 2025, indicating ongoing curation and updates to the chemical record.

Alternative systematic names found in chemical databases include the simplified descriptor N-(4-Methoxyphenyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide. Additional catalog numbers and research identifiers include STK849950 in various chemical supplier databases.

Properties

IUPAC Name

N-(4-methoxyphenyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-15-6-4-11-27-20(15)25-21-18(23(27)29)14-19(26(21)12-5-13-30-2)22(28)24-16-7-9-17(31-3)10-8-16/h4,6-11,14H,5,12-13H2,1-3H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCYHJKJRQTUPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound belonging to the pyrimidine class. It exhibits a complex structure that contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes a pyrido-pyrrolo-pyrimidine core. Its molecular formula is C22H26N4O3C_{22}H_{26}N_{4}O_{3}, and it has a molecular weight of 398.47 g/mol. The presence of methoxy groups and a carboxamide moiety enhances its solubility and biological activity.

Research indicates that this compound primarily functions as an inhibitor of PARP-1 (Poly(ADP-ribose) polymerase 1) . This inhibition disrupts DNA repair processes in cancer cells, leading to increased genomic instability and apoptosis. The compound's ability to interfere with DNA repair mechanisms positions it as a promising candidate for anticancer therapies.

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Activity : Studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines by inducing apoptosis through PARP inhibition. This mechanism is particularly relevant in cancers with defective DNA repair pathways.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in preclinical models, suggesting potential applications in treating inflammatory diseases.
  • Antibacterial and Antiviral Properties : Preliminary studies indicate that compounds within the pyrimidine class can exhibit antibacterial and antiviral activities. However, specific data on this compound's efficacy against pathogens is limited.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. These properties enhance its therapeutic potential in clinical settings.

Comparative Analysis

To better understand the biological activity of this compound compared to similar agents, the following table summarizes key features:

Compound NameMechanism of ActionBiological ActivityReferences
This compoundPARP InhibitionAnticancer, Anti-inflammatory
Olaparib (a known PARP inhibitor)PARP InhibitionAnticancer
Other Pyrimidine DerivativesVarious (e.g., enzyme inhibition)Antibacterial, Antiviral

Case Studies

Several studies have explored the efficacy of this compound in vitro and in vivo:

  • In Vitro Cytotoxicity Study : A study assessed the cytotoxic effects of the compound on human cancer cell lines using MTT assays. Results indicated significant cell death at micromolar concentrations.
  • Animal Model Studies : In vivo studies demonstrated that treatment with this compound resulted in reduced tumor growth in xenograft models compared to control groups.
  • Mechanistic Studies : Molecular docking studies have elucidated binding affinities with PARP-1 and other targets, providing insights into its mechanism of action at the molecular level.

Scientific Research Applications

The compound exhibits significant biological activity primarily through its ability to inhibit poly(ADP-ribose) polymerase 1 (PARP-1), which plays a crucial role in DNA repair mechanisms. Inhibiting PARP-1 can lead to increased genomic instability and cell death in cancer cells, making this compound a candidate for cancer therapeutics. Its structural characteristics allow it to interact with various biological targets, contributing to its pharmacological effects.

Table 1: Biological Activities of the Compound

Activity Description
PARP Inhibition Disrupts DNA repair processes in cancer cells, enhancing cell death.
Anti-inflammatory Exhibits potential in reducing inflammation through various pathways.
Antibacterial Shows activity against certain bacterial strains, indicating potential as an antibiotic.
Antiviral May inhibit viral replication, suggesting utility in antiviral therapies.
Antifungal Demonstrates antifungal properties against specific fungal pathogens.

Cancer Treatment

Due to its PARP-1 inhibition capability, the compound is being investigated for use in cancer treatment protocols. Research indicates that compounds targeting PARP can be particularly effective in tumors with BRCA mutations, where DNA repair mechanisms are already compromised.

Anti-inflammatory Applications

The compound's anti-inflammatory properties suggest potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Its mechanism may involve inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) .

Synthesis and Structural Insights

The synthesis of N-(4-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can be achieved through various methodologies typical for pyrimidine derivatives. The integration of multiple functional groups within its structure enhances its reactivity and biological activity.

Synthesis Pathway Overview

The synthesis typically involves:

  • Formation of the pyrimidine ring through cyclization reactions.
  • Introduction of substituents at the aromatic rings to modulate biological activity.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental models:

Case Study 1: Cancer Cell Lines

In vitro studies demonstrated that the compound effectively induces apoptosis in breast cancer cell lines with BRCA mutations by inhibiting PARP-1 activity. This suggests a promising avenue for targeted therapy in specific cancer types.

Case Study 2: Inflammatory Models

Research utilizing animal models of inflammation showed that administration of the compound resulted in reduced markers of inflammation and improved clinical scores in models of rheumatoid arthritis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridopyrrolopyrimidine derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a detailed comparison of the target compound with its analogs:

Structural Analogs and Substituent Effects

Key structural analogs differ in their carboxamide substituents and alkyl/aryl groups at positions 1 and 9 (Table 1):

Compound Name R1 (Position 1) R2 (Position 9) Carboxamide Substituent Molecular Weight Key Reference
Target Compound 3-Methoxypropyl Methyl N-(4-Methoxyphenyl) 418.49*
N-(2-Phenylethyl)-1-(3-Methoxypropyl)-9-Methyl-4-Oxo-... 3-Methoxypropyl Methyl N-(2-Phenylethyl) 418.49
N-(3-Methoxypropyl)-1,9-Dimethyl-4-Oxo-... Methyl Methyl N-(3-Methoxypropyl) 313.34
N-[3-(1H-Imidazol-1-yl)Propyl]-1-Benzyl-9-Methyl-4-Oxo-... Benzyl Methyl N-[3-(Imidazolyl)Propyl] 447.50
N,N,1,7-Tetramethyl-4-Oxo-... Methyl Methyl N,N-Dimethyl 284.31

*Molecular formula: C24H26N4O3 (calculated from ).

Key Observations :

  • Polarity and Solubility : The 3-methoxypropyl group (R1) in the target compound enhances hydrophilicity compared to benzyl or methyl substituents .
  • Bioactivity : The N-(4-methoxyphenyl) carboxamide group may improve target binding affinity compared to smaller substituents like N,N-dimethyl .
  • Anti-Tubercular Activity : The imidazolylpropyl analog (Table 1, row 4) exhibits potent activity against Mycobacterium tuberculosis (MIC = 20 µg/mL) due to interactions with the Ag85C enzyme .
Physicochemical and Spectroscopic Data
  • NMR Profiling : Comparative <sup>1</sup>H-NMR studies of pyridopyrrolopyrimidines reveal that substituents at positions 1 and 2 cause distinct chemical shift changes in regions A (δ 29–36 ppm) and B (δ 39–44 ppm) . For example, the 3-methoxypropyl group in the target compound induces upfield shifts in region B compared to benzyl analogs .
  • Mass Spectrometry : HRMS data for related compounds (e.g., m/z 613.2349 for a sulfamoylphenyl derivative ) confirm structural integrity and aid in purity assessment.
Computational Insights
  • Binding Affinity : Molecular docking studies suggest that the 4-methoxyphenyl group in the target compound forms π-π interactions with hydrophobic pockets in enzyme binding sites, akin to pyrimidine-based inhibitors .
  • Similarity Metrics : Graph-based comparison methods classify the target compound as a structural analog of imidazolylpropyl and benzyl derivatives, with Tanimoto coefficients >0.85 in fingerprint analyses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

  • Methodology :

  • Alkylation and cyclization : Analogous pyrrolo-pyrimidine carboxamides are synthesized via alkylation of intermediates followed by cyclization under reflux conditions. For example, 1-alkyl derivatives are prepared using alkyl halides in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ .

  • Solvent and temperature optimization : Ethanol or methanol as crystallization solvents improves purity, while reflux durations (6–8 hours) balance yield and side-product formation .

  • Example : For a structurally related compound, Method A (methanol/ammonia) yielded 64%, while Method B (DMF/formic acid) provided alternative regioselectivity .

    • Table 1 : Synthetic Optimization Parameters for Analogous Compounds
StepConditionsYield/PurityReference
AlkylationK₂CO₃, DMF, 80°C, 12h70–85%
CyclizationReflux (MeOH), 7h64% (Method A)
CrystallizationEthanol-DMF (1:1), slow cooling>95% purity

Q. How can researchers confirm structural integrity post-synthesis, and which analytical techniques are most effective?

  • Methodology :

  • 1H/13C NMR : Assign methoxy groups (δ ~3.7–3.8 ppm) and pyrrolo-pyrimidine protons (δ 6.8–8.2 ppm). Compare with published spectra for regioisomeric validation .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated 375.1816 vs. observed 375.1814) .
  • IR Spectroscopy : Detect carbonyl stretches (ν ~1650–1700 cm⁻¹) and methoxy C-O bonds (ν ~1244 cm⁻¹) .
  • Melting Point : Consistency with literature values (e.g., 249–251°C for a related derivative) indicates purity .

Advanced Research Questions

Q. What in vitro strategies assess anti-mycobacterial activity, given structural similarities to MDR-Mtb inhibitors?

  • Methodology :

  • Broth Microdilution (MIC) : Use Msmeg as a surrogate for Mtb. For a related compound, MICs of 50 mg/mL (Msmeg) and 20 mg/mL (MDR-Mtb) were observed .

  • Target Validation : Protein-detected NMR confirms binding to Ag85C, a cell wall biosynthesis enzyme. Mutagenesis studies (e.g., catalytic site residues) validate specificity .

    • Table 2 : Biological Activity of Analogous Compounds
Compound ClassMIC (Msmeg)MIC (MDR-Mtb)TargetReference
Pyrrolo-pyrimidine carboxamide50 mg/mL20 mg/mLAg85C

Q. How can computational methods predict target interactions, and what experimental validation is required?

  • Methodology :

  • Virtual Screening : Use algorithms like FRIGATE to dock against Ag85C. Prioritize compounds with hydrogen bonds to Ser124 or hydrophobic interactions with Leu119 .
  • Validation : Confirm binding via 2D ¹H-¹⁵N HSQC NMR (chemical shift perturbations) or competitive assays with known inhibitors .

Q. What structural modifications influence bioactivity in pyrrolo-pyrimidine derivatives?

  • Key Findings :

  • Carboxamide Substitution : N-(4-methoxyphenyl) enhances solubility and target affinity vs. alkyl chains .
  • Pyrrolo Core Modifications : Methyl at position 9 improves metabolic stability, while methoxypropyl at position 1 balances lipophilicity .
  • Advanced SAR : Introducing sulfone/phosphonate groups (as in pyridine analogs) may enhance kinase inhibition but requires synthetic optimization .

Data Contradiction Analysis

  • Synthetic Yields : Method A (methanol/ammonia) for a derivative yielded 64%, while Method C (chloropyrrolopyridine + aniline) achieved 77% . This suggests solvent-nucleophile interactions critically impact efficiency.
  • Biological Activity : Discrepancies in MIC values across studies may arise from strain-specific resistance or assay conditions (e.g., broth vs. agar dilution) .

Methodological Recommendations

  • Experimental Design : Apply Design of Experiments (DoE) for reaction optimization (e.g., varying temperature, solvent, and catalyst ratios) .
  • Data Reporting : Use descriptive statistics (mean ± SD) for biological replicates and validate conclusions with inferential tests (e.g., ANOVA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.